7,8-Dimethylquinoline
Overview
Description
7,8-Dimethylquinoline is a specific non-extracting reagent for lanthanide ions at pH below 11. It is useful for the extraction of Al 3+ metal ions and the transition metal ions at ordinary pH conditions .
Synthesis Analysis
The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .
Molecular Structure Analysis
The molecular formula of 7,8-Dimethylquinoline is C11H11N . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .
Chemical Reactions Analysis
The compound 7,8-dimethylquinoline-2,4-diol was reacted with hydrazine hydrate to give 4-hydrazinyl-7,8-dimethylquinolin-2-ol. The compound was then reacted with different heterocyclic aldehydes, isocyanates or isothiocyanates and pentane-2,4-dione to convert into Schiff’s bases, urea or thiourea derivatives .
Physical And Chemical Properties Analysis
The physical form of 7,8-Dimethylquinoline is liquid . It has a density of 1.1±0.1 g/cm3, boiling point of 262.0±9.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 48.0±3.0 kJ/mol, flash point of 106.5±11.3 °C, index of refraction of 1.611, molar refractivity of 51.8±0.3 cm3 .
Scientific Research Applications
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- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities.
- The compound 5,7‐dibromo‐8‐hydroxyquinoline 50 is the most hopeful anticancer against the HeLa, HT29, and C6 cell lines with IC 50 ranging from 3.7 to 16.3 µM .
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- This mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
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Natural Products and FDA-approved Drugs
- Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
- They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
- For example, quinines from Cinchona bark have been isolated from natural sources . Quinine and its derivatives have been used to treat nocturnal leg cramps and arthritis, and it has also been used with limited success to treat people who had been infected by prions .
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Synthesis of Fused Ring Systems
- The chemistry of quinoline-2,4-diones is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .
- More than 13,000 derivatives are reported, well over 100 naturally occurring molecules display this motif .
- Quinolin-2,4-dione displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .
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Synthesis of 2,4-Diphenylquinolines
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Synthesis of 4-Hydroxy-2-Quinolones
- The easiest method for the synthesis 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .
- Some other more specialized methods are the reaction of anthranilic acid derivatives or alternatively by methods involving hydrolysis of 4-amino-2-quinolones or 2-amino-4-hydroxyquinolines .
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Pharmaceutical and Biological Activities
- Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities .
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Synthesis of Quinoline Derivatives
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Synthesis of 2,4-Diphenylquinolines
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Synthesis of 4-Hydroxy-2-Quinolones
- The easiest method for the synthesis 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents .
- Some other more specialized methods are the reaction of anthranilic acid derivatives or alternatively by methods involving hydrolysis of 4-amino-2-quinolones or 2-amino-4-hydroxyquinolines .
-
Synthesis of Fused Ring Systems
-
Natural Products and FDA-approved Drugs
- Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
- For example, quinines from Cinchona bark have been isolated from natural sources . Quinine and its derivatives have been used to treat nocturnal leg cramps and arthritis, and it has also been used with limited success to treat people who had been infected by prions .
Safety And Hazards
properties
IUPAC Name |
7,8-dimethylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-8-5-6-10-4-3-7-12-11(10)9(8)2/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBHBRFJFJLNMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560770 | |
Record name | 7,8-Dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dimethylquinoline | |
CAS RN |
20668-35-3 | |
Record name | 7,8-Dimethylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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